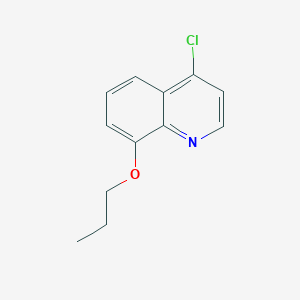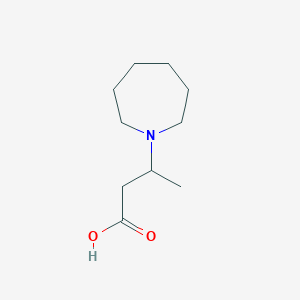
1-(5-Bromo-2-methylphenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Bromo-2-methylphenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1157455-49-6. It has a molecular weight of 268.15 and its IUPAC name is 1-(5-bromo-2-methylphenyl)-2-piperidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14BrNO/c1-9-5-6-10 (13)8-11 (9)14-7-3-2-4-12 (14)15/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 268.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.科学的研究の応用
Enantiomeric Synthesis
1-(5-Bromo-2-methylphenyl)piperidin-2-one plays a role in the synthesis of enantiomerically pure 3-substituted piperidines, derived from lactams. This is significant for asymmetric synthesis, as seen in the work by Micouin et al. (1994), who synthesized a series of these compounds via the bromo derivative (Micouin et al., 1994).
Anticancer Agent Synthesis
Rehman et al. (2018) studied the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as potential anticancer agents. This highlights the use of this compound in developing new anticancer compounds (Rehman et al., 2018).
Chiral Separation Studies
Ali et al. (2016) conducted enantiomeric resolution and simulation studies of four enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. Their research provides insights into the chiral recognition mechanisms that could be relevant for similar compounds (Ali et al., 2016).
DNA and HSA Binding Efficacy
Das et al. (2022) explored a Cu(II) complex involving a piperidine-based ligand, demonstrating high binding efficacy with DNA and human serum albumin (HSA), potentially leading to significant anticancer activity. This study underlines the compound's potential in biomedicine (Das et al., 2022).
Synthesis of Bioactive Compounds
Khalid et al. (2016) synthesized 1,3,4-oxadiazole derivatives with this compound. These compounds were evaluated for biological activities like enzyme inhibition, demonstrating the compound's utility in synthesizing biologically active molecules (Khalid et al., 2016).
Soluble Epoxide Hydrolase Inhibitors
Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, where bromo- and methylphenyl derivatives like this compound played a role in achieving high potency and selectivity (Thalji et al., 2013).
Analgesic Activity Studies
Chaudhary et al. (2012) synthesized derivatives for analgesic activity studies, demonstrating the potential of this compound in synthesizing compounds with significant pharmacological effects (Chaudhary et al., 2012).
N-Acyl Piperidine Synthesis
Mohanraj and Ponnuswamy (2017) synthesized N-acyl piperidines, where the compound was used to achieve specific conformations and potential antibacterial and antioxidant activities (Mohanraj & Ponnuswamy, 2017).
Photocycloaddition Studies
Albrecht et al. (2008) researched the photocycloaddition of dihydropyrrol-2-ones and dihydropyridin-2-ones, where the compound under study could contribute to the understanding of such reactions (Albrecht et al., 2008).
LSD1 Inhibitor Research
Niwa et al. (2018) synthesized and studied LSD1 inhibitors, where the compound's derivatives were crucial in understanding the binding modes and developing potent inhibitors (Niwa et al., 2018).
Tetrazole Derivatives Synthesis
Megha et al. (2023) synthesized tetrazole derivatives, highlighting the compound's role in developing potent biological agents (Megha et al., 2023).
Safety and Hazards
特性
IUPAC Name |
1-(5-bromo-2-methylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-5-6-10(13)8-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPGRXCHBRBXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656362 |
Source


|
| Record name | 1-(5-Bromo-2-methylphenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1157455-49-6 |
Source


|
| Record name | 1-(5-Bromo-2-methylphenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


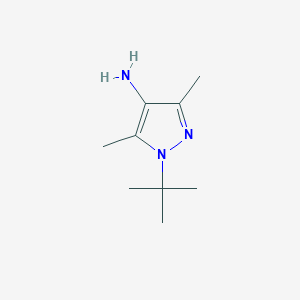
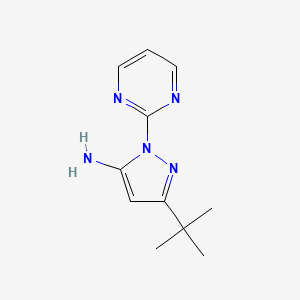
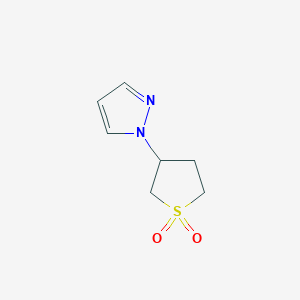
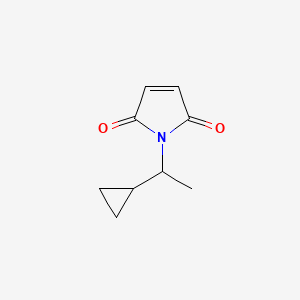
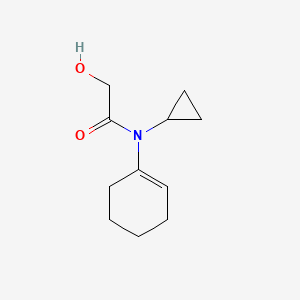
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)
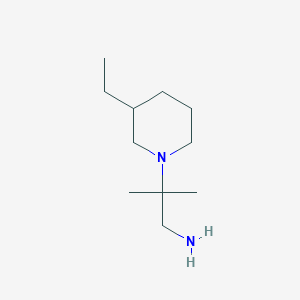
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)
